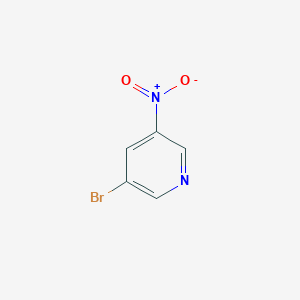
3-Bromo-5-nitropyridine
描述
3-Bromo-5-nitropyridine: is an organic compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and a nitro group at the fifth position on the pyridine ring. This compound is typically a solid at room temperature and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitropyridine can be achieved through several methods. One common approach involves the bromination of 5-nitropyridine. This process typically uses bromine or a brominating agent in the presence of a catalyst. Another method involves the nitration of 3-bromopyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and bromination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 3-Bromo-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or amines in solvents like methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon or metal hydrides like lithium aluminum hydride.
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.
Reduction: 3-Bromo-5-aminopyridine.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
科学研究应用
Chemistry: 3-Bromo-5-nitropyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects.
Industry: The compound is used in the development of materials with specific properties, such as electrical conductivity or light-emitting capabilities. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-5-nitropyridine and its derivatives depends on the specific application and the molecular targets involved.
相似化合物的比较
- 3-Bromo-2-nitropyridine
- 5-Bromo-2-nitropyridine
- 3-Bromo-4-nitropyridine
- 2-Bromo-5-nitropyridine
Comparison: 3-Bromo-5-nitropyridine is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. For example, the presence of the nitro group at the fifth position makes it more susceptible to nucleophilic substitution reactions compared to its isomers .
属性
IUPAC Name |
3-bromo-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJVHQKKJHXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376553 | |
| Record name | 3-Bromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-30-3 | |
| Record name | 3-Bromo-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry methods were used to study 3-Bromo-5-nitropyridine in the provided research?
A1: The research paper utilized Density Functional Theory (DFT) calculations to investigate the properties of this compound. [] DFT is a quantum mechanical method used to calculate the electronic structure and properties of molecules. This approach allows researchers to predict various molecular characteristics, such as vibrational frequencies, electronic transitions, and reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


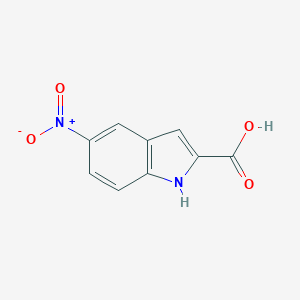
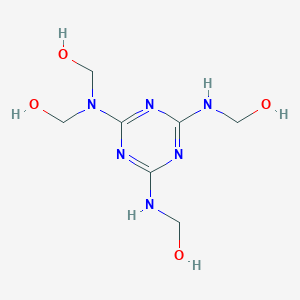
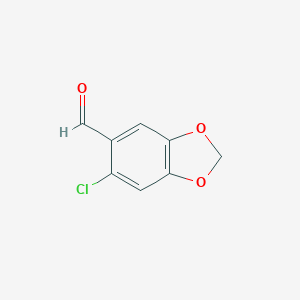

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)

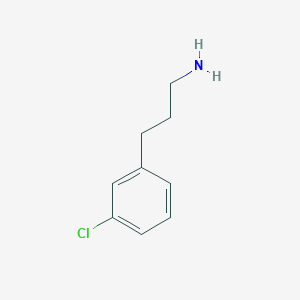
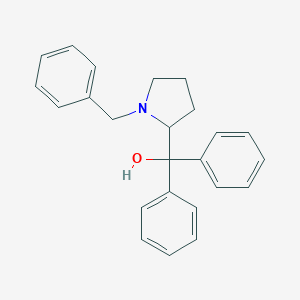


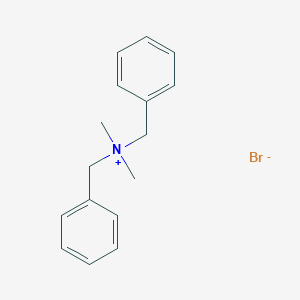


![9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B95534.png)
